molecular formula C16H12BrClN2O3S B13897499 N-[3-(Benzenesulfonyl)-5-chloro-1H-indol-2-yl]-2-bromoacetamide CAS No. 918494-37-8

N-[3-(Benzenesulfonyl)-5-chloro-1H-indol-2-yl]-2-bromoacetamide

Cat. No.: B13897499
CAS No.: 918494-37-8
M. Wt: 427.7 g/mol
InChI Key: YWAIWVFICKHUHR-UHFFFAOYSA-N
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Description

N-[3-(Benzenesulfonyl)-5-chloro-1H-indol-2-yl]-2-bromoacetamide is a synthetic organic compound of significant interest in medicinal chemistry and chemical biology research. This molecule features a multi-functional structure, incorporating a 5-chloro-1H-indole core that is benzenesulfonyl-protected at the 3-position and further functionalized with a 2-bromoacetamide group at the 2-position . The benzenesulfonyl group is a common motif in drug discovery, known to enhance metabolic stability and modulate the physicochemical properties of lead compounds . The 2-bromoacetamide moiety is a highly reactive alkylating agent, making this compound a valuable building block or potential covalent inhibitor in probe development . This compound is strictly for non-human research applications. It is not intended for diagnostic, therapeutic, or any other human use. Researchers should handle this material with appropriate safety precautions, considering the reactivity of the bromoacetamide functional group.

Properties

CAS No.

918494-37-8

Molecular Formula

C16H12BrClN2O3S

Molecular Weight

427.7 g/mol

IUPAC Name

N-[3-(benzenesulfonyl)-5-chloro-1H-indol-2-yl]-2-bromoacetamide

InChI

InChI=1S/C16H12BrClN2O3S/c17-9-14(21)20-16-15(12-8-10(18)6-7-13(12)19-16)24(22,23)11-4-2-1-3-5-11/h1-8,19H,9H2,(H,20,21)

InChI Key

YWAIWVFICKHUHR-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)S(=O)(=O)C2=C(NC3=C2C=C(C=C3)Cl)NC(=O)CBr

Origin of Product

United States

Preparation Methods

Preparation Methods of N-[3-(Benzenesulfonyl)-5-chloro-1H-indol-2-yl]-2-bromoacetamide

General Synthetic Strategy

The preparation of This compound generally follows a multi-step synthetic route involving:

  • Step 1: Synthesis of the indole core substituted with chlorine at the 5-position.
  • Step 2: Introduction of the benzenesulfonyl protecting group on the nitrogen of the indole.
  • Step 3: Functionalization of the 2-position of the indole with a bromoacetamide moiety via nucleophilic substitution or acylation.

Detailed Synthetic Procedures

Preparation of 5-Chloroindole Derivative
  • The 5-chloro substituent on the indole ring is typically introduced by selective electrophilic chlorination of the indole precursor. Literature reports suggest that halogenation can be achieved using reagents such as N-chlorosuccinimide (NCS) or chlorine gas under controlled conditions to avoid polyhalogenation or degradation.

  • Alternatively, 5-chloroindole can be synthesized via condensation reactions starting from appropriately substituted nitrobenzenes and formamide derivatives, followed by reduction and cyclization steps.

Benzenesulfonylation of Indole Nitrogen
  • The benzenesulfonyl group is introduced by treating the indole derivative with benzenesulfonyl chloride in the presence of a base such as triethylamine or pyridine. This reaction typically proceeds smoothly at room temperature or slightly elevated temperatures in solvents like dichloromethane or tetrahydrofuran (THF).

  • This protection step stabilizes the indole nitrogen and directs subsequent reactions selectively to the 2-position.

Representative Experimental Data

Step Reagents & Conditions Outcome / Notes
1 Chlorination of indole with NCS in dichloromethane Selective 5-chloroindole formation; monitored by TLC
2 Benzenesulfonyl chloride, triethylamine, DCM, RT N-benzenesulfonyl protection; yields >80%
3 NaH (1.9 equiv), THF, 0 °C to RT, 2-bromoacetamide Alkylation at 2-position; 48-72% yield after purification

Analysis of Preparation Methods

Advantages

  • Selectivity: Use of benzenesulfonyl protection directs functionalization selectively to the 2-position of the indole ring, avoiding side reactions at other nucleophilic sites.

  • Mild Conditions: The chlorination and sulfonylation steps proceed under relatively mild conditions, preserving the indole core integrity.

  • Good Yields: The overall yields for each step are moderate to good (typically 48-80%), which is acceptable for multi-step heterocyclic synthesis.

Challenges

  • Long Reaction Times: The alkylation with 2-bromoacetamide requires prolonged stirring (up to 72 hours), which may affect scalability.

  • Handling of Reactive Halogenating Agents: Chlorination and bromination steps require careful control to prevent over-halogenation or decomposition.

  • Purification: The final product often requires chromatographic purification to remove unreacted starting materials and side-products.

Summary Table of Preparation Methods

Preparation Step Reagents & Conditions Key Observations Reference
5-Chloroindole synthesis NCS or Cl2, DCM, RT Selective chlorination at 5-position
Benzenesulfonyl protection Benzenesulfonyl chloride, Et3N, DCM, RT Efficient N-protection, stabilizes indole
2-Bromoacetamide alkylation NaH, THF, 0 °C to RT, 2-bromoacetamide Alkylation at 2-position, 48-72% yield

Mechanism of Action

The mechanism of action of N-[3-(Benzenesulfonyl)-5-chloro-1H-indol-2-yl]-2-bromoacetamide involves its interaction with specific molecular targets. The benzenesulfonyl group can form strong hydrogen bonds with enzymes and proteins, inhibiting their activity. The indole ring can interact with various receptors and enzymes, modulating their function . Additionally, the bromoacetamide moiety can form covalent bonds with nucleophilic residues in proteins, leading to irreversible inhibition .

Comparison with Similar Compounds

Key Observations :

  • Substituent Effects : The target compound lacks the 1-(4-chlorobenzoyl) and 5-methoxy groups present in Compound 40 , which are critical for COX-2 selectivity in indomethacin analogs. Instead, its 5-chloro and 3-benzenesulfonyl groups may enhance hydrophobic interactions in enzyme binding pockets.
  • Spectroscopic Profiles : The methylene protons in the acetamide group (e.g., δ 3.65 ppm in Compound 40) are a common feature, but the target’s bromoacetamide may exhibit downfield shifts due to bromine’s electronegativity.

Biological Activity

N-[3-(Benzenesulfonyl)-5-chloro-1H-indol-2-yl]-2-bromoacetamide is a synthetic compound that belongs to the class of indole derivatives. This compound has gained attention in medicinal chemistry due to its potential therapeutic applications, particularly in cancer research and inflammation. This article explores its biological activity, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The molecular formula for this compound is C16H12BrClN2O3SC_{16}H_{12}BrClN_{2}O_{3}S with a molecular weight of 427.7 g/mol. The presence of the chlorine atom at the 5-position of the indole ring enhances its chemical reactivity and biological activity. The compound's structure is illustrated below:

PropertyValue
Molecular FormulaC16H12BrClN2O3SC_{16}H_{12}BrClN_{2}O_{3}S
Molecular Weight427.7 g/mol
LogP5.7178
PSA90.9

Research indicates that this compound may exert its biological effects through various mechanisms:

  • Enzyme Inhibition : The compound is hypothesized to interact with specific enzymes or receptors, potentially inhibiting their activity by binding to active sites or modulating receptor functions .
  • Inflammasome Modulation : Similar compounds have shown potential as inhibitors of the NLRP3 inflammasome, which plays a critical role in various diseases, including Alzheimer's and myocardial infarction .

Anticancer Properties

Studies have demonstrated that this compound exhibits significant anticancer activity. For instance, it has been observed to preferentially suppress the growth of rapidly dividing cancer cells compared to slower-growing non-tumor cells .

Antimicrobial Activity

The compound has also been evaluated for its antimicrobial properties, showing effectiveness against various bacterial strains. For example, related indole derivatives have demonstrated low minimum inhibitory concentrations (MIC) against Methicillin-resistant Staphylococcus aureus (MRSA) and other pathogens .

Case Studies

  • Study on NLRP3 Inflammasome Inhibitors :
    • Researchers synthesized analogs of this compound and evaluated their efficacy as NLRP3 inhibitors.
    • Two lead compounds showed IC50 values of 0.55 ± 0.091 and 0.42 ± 0.080 μM, indicating strong inhibitory potency .
  • Anticancer Efficacy :
    • In vitro studies revealed that certain derivatives exhibited significant antiproliferative activities against multiple cancer cell lines, including A549 lung cancer cells.
    • The results suggest that modifications in the indole structure can enhance biological activity .

Comparative Analysis with Similar Compounds

The following table compares this compound with structurally similar compounds:

Compound NameStructural DifferencesPotential Impact
N-[3-(benzenesulfonyl)-1H-indol-2-yl]-2-bromoacetamideLacks chlorine substituentMay exhibit altered reactivity and biological activity
N-[3-(benzenesulfonyl)-5-bromo-1H-indol-2-yl]-2-bromoacetamideContains bromine instead of chlorineCould influence chemical properties and reactivity
N-[3-(benzenesulfonyl)-5-methyl-1H-indol-2-yl]-2-bromoacetamideFeatures a methyl groupMay affect steric and electronic properties

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